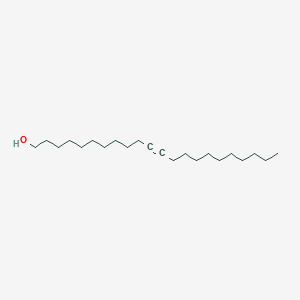

Docos-11-YN-1-OL

Description

Docos-11-YN-1-OL is a long-chain aliphatic alcohol with a terminal hydroxyl group (-OH) at position 1 and an alkyne (-C≡C-) at position 11 in its 22-carbon backbone. Its molecular formula is C22H40O, and its molecular weight is approximately 308.56 g/mol.

Properties

CAS No. |

61097-37-8 |

|---|---|

Molecular Formula |

C22H42O |

Molecular Weight |

322.6 g/mol |

IUPAC Name |

docos-11-yn-1-ol |

InChI |

InChI=1S/C22H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-10,13-22H2,1H3 |

InChI Key |

QYGDQCWQXJPCEC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CCCCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Docos-11-YN-1-OL typically involves multi-step organic reactions. One common method is the alkylation of terminal alkynes followed by reduction and hydroxylation . For instance, starting from a shorter alkyne, the chain can be extended using Grignard reagents or organolithium compounds . The triple bond can then be reduced using Lindlar’s catalyst to form a cis-alkene, which is subsequently hydroxylated to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, catalytic processes and green chemistry principles are often employed to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: Docos-11-YN-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bond can be reduced to a double bond or a single bond.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: for partial reduction and with a palladium catalyst for complete reduction.

Substitution: or for converting the hydroxyl group to a halide.

Major Products Formed:

Oxidation: Formation of docos-11-yn-1-one or docos-11-yn-1-al.

Reduction: Formation of docos-11-en-1-ol or docosane-1-ol.

Substitution: Formation of docos-11-yn-1-chloride or docos-11-yn-1-bromide.

Scientific Research Applications

Chemistry: Docos-11-YN-1-OL is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways involving long-chain alkynes.

Medicine: Potential applications in medicine include the development of novel pharmaceuticals and drug delivery systems. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, surfactants, and lubricants. Its unique properties make it valuable in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of Docos-11-YN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The triple bond and hydroxyl group allow it to form specific interactions with active sites of enzymes, potentially inhibiting or modifying their activity. Additionally, its long hydrophobic chain enables it to integrate into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Docos-11-YN-1-OL with structurally similar alcohols and alkynols:

Key Observations :

- Chain Length Effects : Increasing carbon chain length correlates with reduced water solubility. This compound (C22) is expected to be less soluble than Dodecan-1-ol (C12) due to higher hydrophobicity .

- Functional Group Impact : The alkyne group in this compound introduces rigidity and reactivity compared to saturated analogs like Dodecan-1-ol. This may enhance its utility in click chemistry or polymer synthesis.

- Log<em>S</em> Values: Estimated Log<em>S</em> values (water solubility) for this compound align with trends observed in similar alkynols, suggesting poor aqueous solubility .

Three-Dimensional Similarity Analysis

PubChem3D metrics evaluate molecular similarity using shape (ST) and feature (CT) scores. Compounds with ST ≥ 0.8 and CT ≥ 0.5 are classified as "neighbors" . For example:

- This compound vs. 11-OCTADECYN-1-OL : Both share an alkyne at position 11 and hydroxyl at C1, but differ in chain length (C22 vs. C18). This structural resemblance may yield high ST (>0.8) but moderate CT scores due to differences in hydrophobic interactions.

- This compound vs. Dodecan-1-ol : Lower similarity (ST < 0.8) is expected due to the absence of an alkyne and shorter chain in Dodecan-1-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.